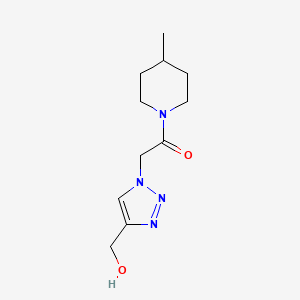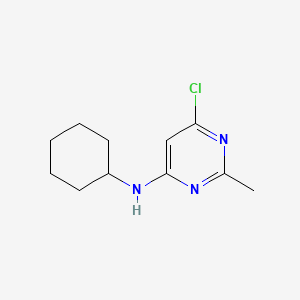
1-(3,3-Dimethyl-2-oxobutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
This compound has been used in the synthesis of various pharmaceuticals, such as analgesics, anticonvulsants, and anti-inflammatory agents. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.
Molecular Structure Analysis
The molecular weight of a similar compound, 1-(3,3-Dimethyl-2-oxobutyl)piperidine-4-carboxylic acid, is 227.3 g/mol.
Chemical Reactions Analysis
In the synthesis of pharmaceuticals, this compound acts as an intermediate, catalyzing the reaction of other compounds to form the desired product. In the synthesis of agrochemicals, the compound acts as an inhibitor of the enzymes responsible for the biosynthesis of the target compound.
Physical And Chemical Properties Analysis
A similar compound, 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate, is a solid .
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids like 1-(3,3-Dimethyl-2-oxobutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid are crucial in biorenewable chemical production, serving as precursors for industrial chemicals. The fermentation process involving microbes such as Escherichia coli and Saccharomyces cerevisiae produces these acids. However, at high concentrations, these acids inhibit microbial growth, impacting yield and titer negatively. This inhibition is primarily due to damage to the cell membrane and a decrease in microbial internal pH. Understanding this inhibitory mechanism is vital for developing robust microbial strains with improved industrial performance (Jarboe et al., 2013).
Liquid-Liquid Extraction for Carboxylic Acids Recovery
The rising interest in bio-based plastics has intensified the focus on carboxylic acid recovery from aqueous streams, especially via liquid-liquid extraction (LLX). Various solvents, including ionic liquids and traditional amines and organophosphorous extractants, are used for acid extractions. The development of new solvent systems addresses the economic challenges posed by low acid concentrations. Understanding solvent properties and regeneration strategies is crucial for efficient acid recovery, optimizing the ratio between the acid distribution coefficient in forward and back-extraction at minimal energy costs (Sprakel & Schuur, 2019).
Biologically Active Plant Compounds
Carboxylic acids, including the derivatives of pyridine carboxylic acids, exhibit significant biological activities. These compounds, such as benzoic acid, cinnamic acid, p-coumaric acid, caffeic acid, rosmarinic acid, and chicoric acid, demonstrate varying degrees of antioxidant, antimicrobial, and cytotoxic activities. Their bioactivity is influenced by the number of hydroxyl groups, conjugated bonds, and the presence of a carboxyl group, which plays a role in chelating metal ions. Understanding the structure-activity relationship of these compounds can guide the development of bioactive substances with potential therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Synthesis and Applications of 1,4-Dihydropyridines
1,4-Dihydropyridines, significant classes of nitrogen-containing heterocyclic compounds, have found extensive use in drugs and as starting materials in synthetic organic chemistry. The recent focus has been on atom economy reactions for synthesizing bioactive 1,4-dihydropyridines, with Hantzsch Condensation reaction being a prominent method. The potential for using active methylene groups in 1,4-DHPs for preparing more biologically active compounds is an area of ongoing research (Sohal, 2021).
Reactive Extraction of Carboxylic Acids
Reactive extraction of carboxylic acids using organic compounds and supercritical fluids has been reviewed for its efficiency in separating acids from aqueous solutions. Supercritical CO2 is highlighted as an environmentally benign and efficient solvent for carboxylic acid extraction, offering advantages like non-toxicity, non-flammability, and recoverability. This method provides a competitive and efficient alternative to traditional separation methods (Djas & Henczka, 2018).
Wirkmechanismus
The compound has been found to act as an inhibitor of fatty acid metabolism and as an inhibitor of biofilm formation.
Eigenschaften
IUPAC Name |
1-(3,3-dimethyl-2-oxobutyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)9(14)7-13-6-8(11(16)17)4-5-10(13)15/h4-6H,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDBQTFGXWSVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C=C(C=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethyl-2-oxobutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488734.png)
![(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1488735.png)


![1-cyclopropyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1488740.png)

![2-(piperidin-4-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1488743.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1488746.png)
![N-(butan-2-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1488750.png)

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1488753.png)


